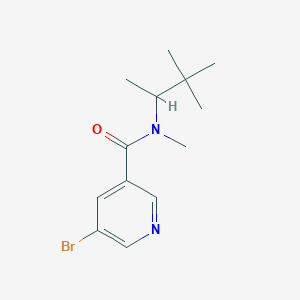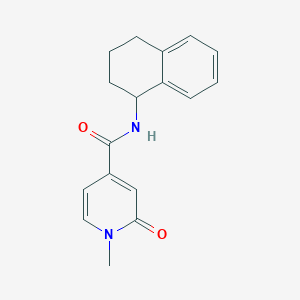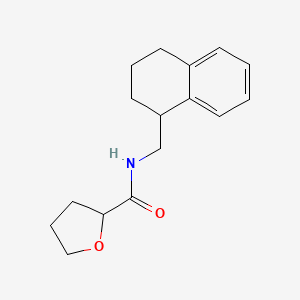
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide, also known as BAY 73-6691, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of vascular tone and blood pressure.
作用機序
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 works by selectively inhibiting the enzyme sGC, which is responsible for the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates smooth muscle relaxation and vasodilation in the blood vessels. By inhibiting sGC, 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 reduces the production of cGMP, leading to vasoconstriction and an increase in blood pressure.
Biochemical and Physiological Effects:
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can inhibit sGC activity in a dose-dependent manner, with an IC50 value of 19 nM. In vivo studies have shown that 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can lead to a dose-dependent decrease in blood pressure in animal models of hypertension. Additionally, 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
One of the main advantages of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 for lab experiments is its selectivity for sGC. This allows researchers to specifically target this enzyme and study its role in various physiological processes. However, one limitation of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 is its potency, which can make it difficult to achieve the desired level of inhibition without causing off-target effects. Additionally, the synthesis of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can be challenging, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the study of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 and its effects on other physiological processes. Finally, the development of more efficient synthesis methods for 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 could increase its availability for research purposes.
合成法
The synthesis of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 involves several steps, starting from the reaction of 3-chloropyridine with tert-butylamine to form N-tert-butyl-3-pyridinecarboxamide. This intermediate is then reacted with methyl iodide to form N-methyl-N-tert-butyl-3-pyridinecarboxamide. The final step involves the reaction of this intermediate with 5-bromo-2,2-dimethylpropan-1-amine to form 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691.
科学的研究の応用
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 has been extensively studied for its potential use in scientific research, particularly in the field of cardiovascular disease. This compound has been shown to be a potent and selective inhibitor of sGC, which is a key enzyme involved in the regulation of vascular tone and blood pressure. By inhibiting sGC, 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can lead to vasodilation and a decrease in blood pressure, making it a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases.
特性
IUPAC Name |
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-9(13(2,3)4)16(5)12(17)10-6-11(14)8-15-7-10/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYVUVDCTQKFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)


![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)



![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)


